molecular formula C4H10 B1626772 Butane-1,4-13C2 CAS No. 69105-48-2

Butane-1,4-13C2

Cat. No. B1626772
CAS RN: 69105-48-2
M. Wt: 60.11 g/mol
InChI Key: IJDNQMDRQITEOD-ZDOIIHCHSA-N
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Description

Synthesis Analysis

Butane-1,4-13C2 is synthesized for experimental and research use . The synthesis process involves the use of appropriate precursors to thermally generate the compound under dilute and well-defined conditions . The synthesis of the title compound, butane-1,4-diammonium sulphate, was examined as part of an ongoing study of commercially important n-alkyl diammonium compounds .


Molecular Structure Analysis

The linear formula of Butane-1,4-13C2 is 13CH3CH2CH213CH3 . It has a molecular weight of 60.11 . The structure of the molecule can be represented by the SMILES string [13CH3]CC [13CH3] .


Physical And Chemical Properties Analysis

Its boiling point is -0.5 °C (lit.) and its melting point is -138 °C (lit.) .

properties

IUPAC Name

(1,4-13C2)butane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10/c1-3-4-2/h3-4H2,1-2H3/i1+1,2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJDNQMDRQITEOD-ZDOIIHCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3]CC[13CH3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20538759
Record name (1,4-~13~C_2_)Butane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20538759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

60.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butane-1,4-13C2

CAS RN

69105-48-2
Record name (1,4-~13~C_2_)Butane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20538759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 69105-48-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Butane-1,4-13C2
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Reactant of Route 6
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